Elimination of N-Terminal Preview in Edman Sequencing: 3-Bromopropylamine vs. 4-Vinylpyridine
In automated Edman degradation on an Applied Biosystems 477A protein sequencer, proteins alkylated with 3-bromopropylamine exhibit no detectable preview (carryover) of the next amino acid residue, whereas proteins modified with 4-vinylpyridine (4-VP) — the most widely used alternative cysteine alkylating reagent — reproducibly show observable preview that compromises sequence read length and fidelity. This qualitative elimination of preview is attributed to the lower reactivity of 3-bromopropylamine relative to 4-VP, which prevents adventitious alkylation of the N-terminal α-amino group during the coupling step [1]. Additionally, the PTH-aminopropylcysteine derivative elutes at a unique, reproducible position immediately after PTH-leucine on a standard PTH analyzer gradient without requiring gradient modification, and — critically — its relative elution position is unaffected by changes in HPLC solvent ionic strength. In contrast, PTH-pyridylethylcysteine (from 4-VP alkylation) exhibits ionic-strength-dependent retention time shifts that can lead to ambiguous cysteine assignment [1][2].
| Evidence Dimension | Preview (N-terminal carryover) of next amino acid during Edman sequencing; and PTH-derivative elution robustness |
|---|---|
| Target Compound Data | 3-Bromopropylamine: No preview observed; PTH-aminopropylcysteine elution position unaffected by ionic strength changes |
| Comparator Or Baseline | 4-Vinylpyridine: Observable preview of next amino acid; PTH-pyridylethylcysteine elution position shifts with solvent ionic strength |
| Quantified Difference | Qualitative elimination of preview (presence vs. absence); elution position independent of ionic strength vs. ionic-strength-dependent |
| Conditions | Applied Biosystems 477A protein sequencer; standard Edman chemistry; proteins reduced with dithiothreitol prior to alkylation |
Why This Matters
Elimination of preview extends the readable sequence length and improves amino acid assignment confidence in automated protein sequencing, directly reducing ambiguous calls that necessitate repeat runs or alternative chemistries.
- [1] Jue RA, Hale JE. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Anal Biochem. 1993;210(1):39-44. doi:10.1006/abio.1993.1147. PMID: 8489023. View Source
- [2] Jue RA, Hale JE. On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. Anal Biochem. 1994;221(2):374-8. doi:10.1006/abio.1994.1428. PMID: 7810880. View Source
